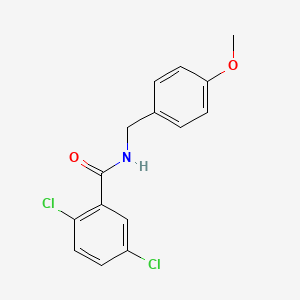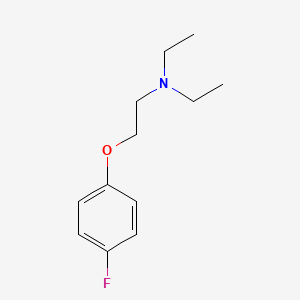
N,N-diethyl-2-(4-fluorophenoxy)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-(4-fluorophenoxy)ethanamine, also known as 2-FEA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a relatively new research chemical that has gained popularity among researchers due to its potential applications in scientific research.
作用机制
The mechanism of action of N,N-diethyl-2-(4-fluorophenoxy)ethanamine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This activity leads to an increase in the levels of these neurotransmitters, resulting in increased stimulation of the central nervous system. The exact mechanism of action of N,N-diethyl-2-(4-fluorophenoxy)ethanamine is still not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diethyl-2-(4-fluorophenoxy)ethanamine are similar to other amphetamine derivatives, including increased heart rate, blood pressure, and body temperature. Additionally, N,N-diethyl-2-(4-fluorophenoxy)ethanamine has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased feelings of euphoria and stimulation. However, the long-term effects of N,N-diethyl-2-(4-fluorophenoxy)ethanamine on the brain and body are still not fully understood, and further research is needed to determine its safety and potential for use as a therapeutic agent.
实验室实验的优点和局限性
One of the primary advantages of using N,N-diethyl-2-(4-fluorophenoxy)ethanamine in lab experiments is its low potential for abuse and addiction compared to other amphetamine derivatives. Additionally, N,N-diethyl-2-(4-fluorophenoxy)ethanamine has a relatively long half-life, which allows for more extended experiments without the need for frequent dosing. However, one of the limitations of using N,N-diethyl-2-(4-fluorophenoxy)ethanamine in lab experiments is its limited availability and high cost, which may limit its widespread use in scientific research.
未来方向
There are several future directions for research on N,N-diethyl-2-(4-fluorophenoxy)ethanamine, including investigating its potential therapeutic applications in the treatment of neurological disorders, such as ADHD and depression. Additionally, further research is needed to determine the long-term effects of N,N-diethyl-2-(4-fluorophenoxy)ethanamine on the brain and body and its potential for abuse and addiction. Finally, the development of more efficient synthesis methods for N,N-diethyl-2-(4-fluorophenoxy)ethanamine could lead to increased availability and lower costs, making it more accessible for scientific research.
合成方法
The synthesis of N,N-diethyl-2-(4-fluorophenoxy)ethanamine involves the reaction of 4-fluorophenol with diethylamine in the presence of a base catalyst. This reaction results in the formation of N,N-diethyl-4-fluorophenolamine, which is then reacted with ethyl bromide to form the final product, N,N-diethyl-2-(4-fluorophenoxy)ethanamine. The synthesis method has been reported in several scientific journals, and the purity of the final product can be confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N,N-diethyl-2-(4-fluorophenoxy)ethanamine has been used in several scientific studies to investigate its potential applications in various fields. One of the primary research areas is the study of the central nervous system, where N,N-diethyl-2-(4-fluorophenoxy)ethanamine has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor. This activity makes N,N-diethyl-2-(4-fluorophenoxy)ethanamine a potential candidate for the treatment of certain neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, N,N-diethyl-2-(4-fluorophenoxy)ethanamine has been used in studies related to drug abuse, where it has been shown to have a lower potential for abuse compared to other amphetamine derivatives.
属性
IUPAC Name |
N,N-diethyl-2-(4-fluorophenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIQAVSDOHORAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5469471 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)
![4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)
![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)
![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)

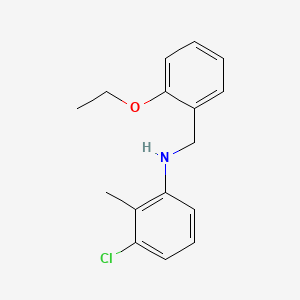
![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
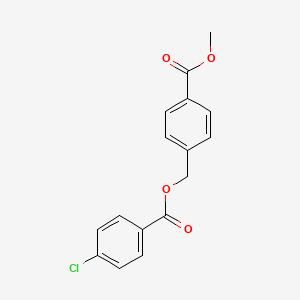
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)
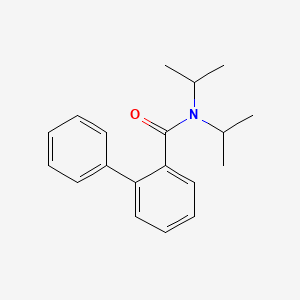


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)
